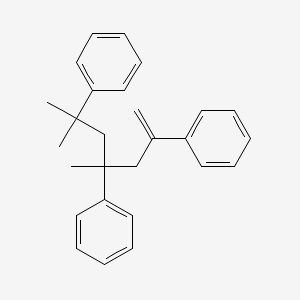![molecular formula C14H10BrCl2NO3 B14530626 3-Bromophenyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate CAS No. 62804-88-0](/img/structure/B14530626.png)
3-Bromophenyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromophenyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate is a chemical compound that belongs to the class of esters Esters are organic compounds derived from carboxylic acids and alcohols
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromophenyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate typically involves the esterification of 3-bromophenol with 2-[(2,6-dichloropyridin-3-yl)oxy]propanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromophenyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Oxidation Reactions: The ester group can be oxidized to form carboxylic acids.
Reduction Reactions: The ester group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are often used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous conditions are commonly employed.
Major Products Formed
Substitution Reactions: Products include substituted phenyl esters.
Oxidation Reactions: Products include carboxylic acids.
Reduction Reactions: Products include alcohols.
Scientific Research Applications
3-Bromophenyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromophenyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate involves its interaction with specific molecular targets. The bromophenyl and dichloropyridinyl groups can interact with enzymes or receptors, potentially inhibiting or activating their functions. The ester group can undergo hydrolysis, releasing the active components that exert their effects through various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3-Bromophenyl 2-[(2,6-dichloropyridin-3-yl)oxy]acetate: Similar structure but with an acetate group instead of a propanoate group.
3-Bromophenyl 2-[(2,6-dichloropyridin-3-yl)oxy]butanoate: Similar structure but with a butanoate group instead of a propanoate group.
Uniqueness
3-Bromophenyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate is unique due to its specific combination of bromophenyl and dichloropyridinyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
62804-88-0 |
|---|---|
Molecular Formula |
C14H10BrCl2NO3 |
Molecular Weight |
391.0 g/mol |
IUPAC Name |
(3-bromophenyl) 2-(2,6-dichloropyridin-3-yl)oxypropanoate |
InChI |
InChI=1S/C14H10BrCl2NO3/c1-8(20-11-5-6-12(16)18-13(11)17)14(19)21-10-4-2-3-9(15)7-10/h2-8H,1H3 |
InChI Key |
AKLIETVHZTXZMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC1=CC(=CC=C1)Br)OC2=C(N=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


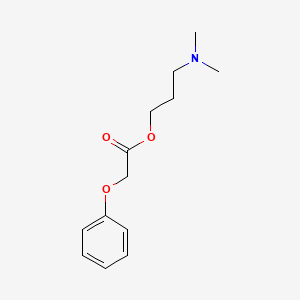
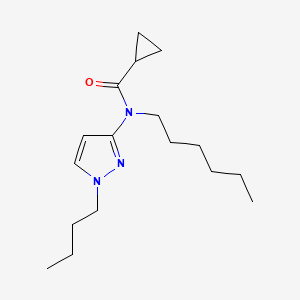
![2-[2-(Diethylamino)ethoxy]-3-propanoylbenzoic acid](/img/structure/B14530576.png)
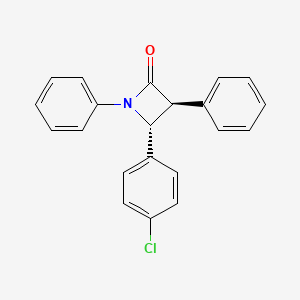
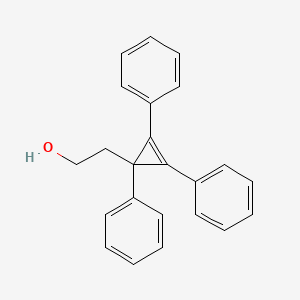
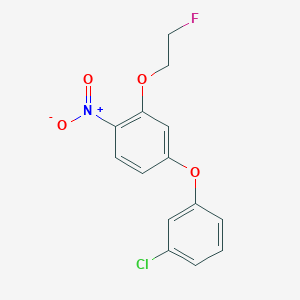
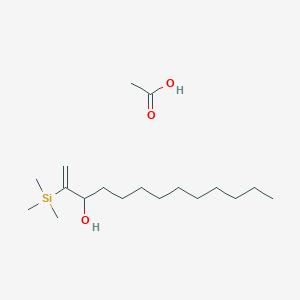
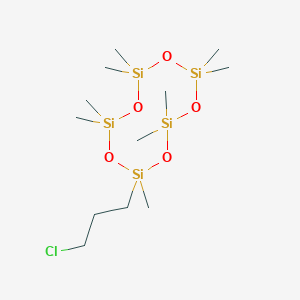
![2-Amino-5-[2-(4-chlorophenyl)ethenyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14530609.png)
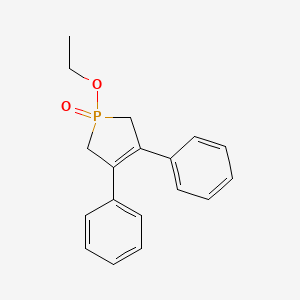
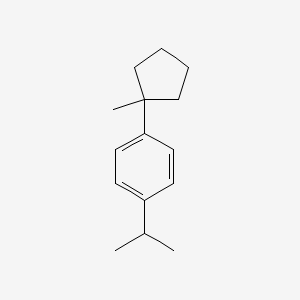
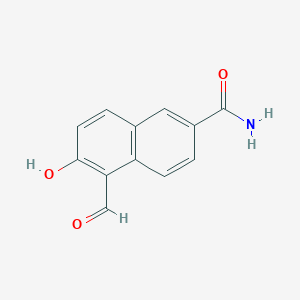
![5-Hydroxy-12-methylbicyclo[9.3.1]pentadec-11-en-15-one](/img/structure/B14530644.png)
